

Application of Novel Antiviral Compounds in SARS-CoV-2-Infected Organoid Models

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-11	
Cat. No.:	B12414624	Get Quote

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Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has underscored the urgent need for effective antiviral therapies. Human organoid models have rapidly become indispensable tools in virology research, offering a physiologically relevant platform to study viral pathogenesis and screen candidate drugs.[1] [2] Organoids, three-dimensional self-organizing structures derived from stem cells, mimic the cellular composition and architecture of various organs, including the lungs, intestines, kidneys, and brain, all of which can be targeted by SARS-CoV-2.[1][3][4] This document provides a comprehensive guide for the application and evaluation of novel antiviral compounds, exemplified by a hypothetical inhibitor SARS-CoV-2-IN-11, in SARS-CoV-2-infected organoid models.

Mechanism of Action and Signaling Pathways

SARS-CoV-2 enters host cells primarily through the interaction of its spike (S) protein with the angiotensin-converting enzyme 2 (ACE2) receptor, a process facilitated by the host protease TMPRSS2.[5][6][7] Upon entry, the viral RNA is released into the cytoplasm, where it is replicated by the RNA-dependent RNA polymerase (RdRp) and translated into viral proteins by the host cell machinery.[5][8] These components then assemble into new virions that are released to infect other cells.[5][7]

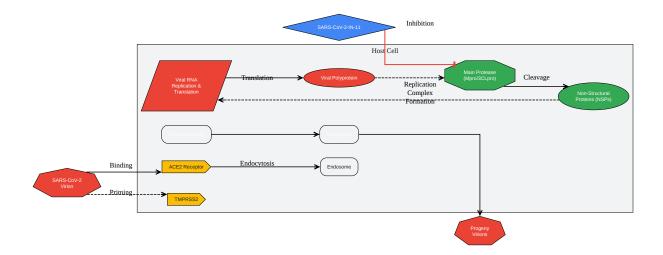


Methodological & Application

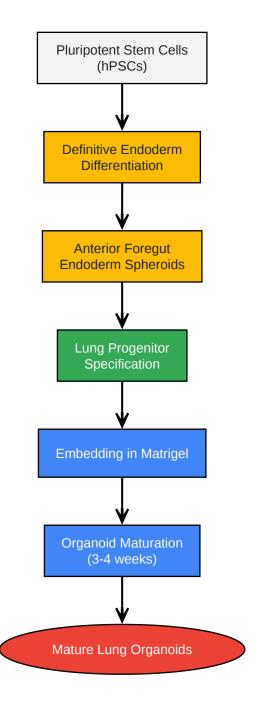
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Antiviral compounds can target various stages of this life cycle. For the purpose of this protocol, we will consider **SARS-CoV-2-IN-11** as a hypothetical inhibitor of the viral main protease (Mpro or 3CLpro), a crucial enzyme for the cleavage of the viral polyprotein into functional non-structural proteins, thus inhibiting viral replication.[9]









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